Methylergonovine maleate is a semi-synthetic ergot alkaloid primarily used in obstetrics to prevent and control postpartum hemorrhage. It is chemically classified as an ergoline derivative, specifically a methylated form of ergonovine. The compound is known for its potent uterotonic effects, which enhance uterine contractions, thereby reducing blood loss during and after childbirth.
Methylergonovine maleate is derived from the natural product ergonovine, which is obtained from the fungus Claviceps purpurea. The maleate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Methylergonovine maleate belongs to the class of drugs known as ergot alkaloids. It is categorized under uterotonics due to its ability to stimulate uterine contractions.
The synthesis of methylergonovine maleate involves several methods, primarily focusing on recrystallization techniques to purify the compound. Common solvents used in the synthesis include methanol and ethanol, combined with activated carbon for purification.
The molecular formula of methylergonovine maleate is . Its structural representation includes a complex ring system characteristic of ergot alkaloids.
Methylergonovine maleate can undergo various chemical reactions including:
The stability of methylergonovine maleate in different environments has been studied extensively, with findings indicating that it remains stable under controlled conditions but can degrade under extreme temperatures or pH levels .
Methylergonovine maleate acts primarily on the smooth muscle of the uterus. It binds to specific receptors that mediate uterine contraction:
Methylergonovine maleate is primarily used in clinical settings for:
Additionally, research continues into its potential uses in other areas such as gynecology and vascular medicine due to its vasoconstrictive properties .
The development of methylergonovine maleate represents a significant milestone in the optimization of naturally occurring ergot alkaloids. Initially isolated from Claviceps purpurea (ergot fungus), ergoline derivatives like ergometrine demonstrated potent uterotonic effects but suffered from chemical instability and adverse vasoconstrictive properties. First-generation alkaloids, while effective for postpartum hemorrhage management, exhibited:
The structural evolution focused on modifying the lysergic acid backbone through semi-synthetic approaches. Methylergonovine emerged as a 9,10-didehydro derivative of ergometrine, featuring a methyl group at the C6 position of the ergoline ring. This modification enhanced uterotonic specificity while reducing peripheral vascular effects compared to non-methylated analogues [1] [7]. The conversion to maleate salt further improved water solubility and crystallinity, addressing formulation challenges of the parent alkaloid [2].
Table 1: Key Ergot Alkaloid Derivatives and Their Structural Features
Compound | Core Modification | Therapeutic Advantage | Limitation |
---|---|---|---|
Ergotamine | Natural peptide alkaloid | Migraine relief | Severe vasoconstriction |
Ergometrine | Lysergic acid propanolamide | Uterine contraction | Photodegradation |
Methylergometrine | 6-methylation + butanolamide chain | Enhanced uterine selectivity | Oxidation sensitivity |
Methylergonovine maleate | Maleate salt formation | Improved solubility/stability | Temperature-sensitive crystallization |
The industrial synthesis of methylergonovine maleate employs a multi-step semi-synthetic approach derived from natural lysergic acid precursors:
Step 1: Precursor FunctionalizationLysergic acid undergoes stereoselective amidation with L-(+)-aminobutanol under inert atmosphere to form the methylergonovine base. Critical parameters include:
Step 2: Salt FormationThe free base reacts with maleic acid in ethanol (molar ratio 1:1.05) to form the pharmaceutically active salt:
C_{20}H_{25}N_3O_2 + C_4H_4O_4 → C_{20}H_{25}N_3O_2·C_4H_4O_4
The reaction kinetics are temperature-dependent, with optimal yield (92-95%) achieved at 10-15°C. Higher temperatures promote epimerization and diastereomeric impurities [9].
Step 3: PurificationCrude product undergoes recrystallization using ethanol-water gradients (70:30 → 85:15) to achieve pharmacopeial purity (>99.5%). Impurity profiling identifies three critical byproducts:
Process Optimization addresses these through:
Recent patents disclose advanced crystallization methods to optimize polymorph control and particle engineering:
This technique achieves the thermodynamically stable Form II polymorph:
Characterization by PXRD confirms:
Table 2: Comparative Analysis of Crystallization Techniques
Parameter | Solvent-Antisolvent | Temperature Cycling | Conventional Cooling |
---|---|---|---|
Crystal Morphology | Needles | Hexagonal plates | Irregular aggregates |
Particle Size (μm) | 10-50 | 20-80 | 5-300 |
Process Time (h) | 3-4 | 24-36 | 8-12 |
Polymorph Form | Metastable Form I | Stable Form II | Mixture |
Residual Solvent (ppm) | 2200 (MTBE) | 890 (ethanol) | 1500 (methanol) |
Inspired by GABA derivative maleates [10], solvent-free grinding techniques are emerging:
Parenteral methylergonovine maleate faces three degradation pathways:
Formulation Strategies from patent CN105125481A:
Stability profiling reveals the pH-stability parabola:
Buffering with maleic acid/sodium maleate (10 mM) maintains optimal pH throughout shelf-life [4] [5].
Amber glass ampoules with:
While lyophilization enhances stability, novel stabilized solutions offer advantages:
Table 3: Stabilizing Excipients in Parenteral Formulations
Excipient | Function | Concentration | Degradation Reduction |
---|---|---|---|
Sorbitol | Tonicity modifier | 4.0% w/v | 12% |
Methionine | Competitive oxidation target | 0.5% w/v | 41% |
Citric acid | Metal chelator | 0.1% w/v | 29% |
Poloxamer 188 | Surfactant (prevents aggregation) | 0.01% w/v | 18% |
Accelerated Stability Data (40°C/75% RH, 3 months):
These advances in synthesis, crystallization, and stabilization have transformed methylergonovine maleate from a thermolabile alkaloid into a reliably manufactured pharmaceutical agent with preserved therapeutic efficacy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7